Cas no 303152-13-8 (1,1-Bis(4-chlorophenyl)-2-[(3,4-dichlorophenyl)sulfonyl]-1-ethanol)
1,1-Bis(4-chlorophenyl)-2-[(3,4-dichlorophenyl)sulfonyl]-1-ethanol Chemical and Physical Properties
Names and Identifiers
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- 1,1-bis(4-chlorophenyl)-2-(3,4-dichlorobenzenesulfonyl)ethan-1-ol
- 1,1-bis(4-chlorophenyl)-2-[(3,4-dichlorophenyl)sulfonyl]-1-ethanol
- Oprea1_648052
- 1,1-Bis(4-chlorophenyl)-2-[(3,4-dichlorophenyl)sulfonyl]-1-ethanol
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- Inchi: 1S/C20H14Cl4O3S/c21-15-5-1-13(2-6-15)20(25,14-3-7-16(22)8-4-14)12-28(26,27)17-9-10-18(23)19(24)11-17/h1-11,25H,12H2
- InChI Key: HBIZKQRZMFJRGY-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)C(C1C=CC(=CC=1)Cl)(CS(C1C=CC(=C(C=1)Cl)Cl)(=O)=O)O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 28
- Rotatable Bond Count: 5
- Complexity: 585
- XLogP3: 6
- Topological Polar Surface Area: 62.8
1,1-Bis(4-chlorophenyl)-2-[(3,4-dichlorophenyl)sulfonyl]-1-ethanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Key Organics Ltd | 11H-314S-1MG |
1,1-bis(4-chlorophenyl)-2-[(3,4-dichlorophenyl)sulfonyl]-1-ethanol |
303152-13-8 | >90% | 1mg |
£28.00 | 2025-02-09 | |
| Key Organics Ltd | 11H-314S-5MG |
1,1-bis(4-chlorophenyl)-2-[(3,4-dichlorophenyl)sulfonyl]-1-ethanol |
303152-13-8 | >90% | 5mg |
£35.00 | 2025-02-09 | |
| Key Organics Ltd | 11H-314S-10MG |
1,1-bis(4-chlorophenyl)-2-[(3,4-dichlorophenyl)sulfonyl]-1-ethanol |
303152-13-8 | >90% | 10mg |
£48.00 | 2025-02-09 | |
| Key Organics Ltd | 11H-314S-50MG |
1,1-bis(4-chlorophenyl)-2-[(3,4-dichlorophenyl)sulfonyl]-1-ethanol |
303152-13-8 | >90% | 50mg |
£77.00 | 2025-02-09 | |
| Key Organics Ltd | 11H-314S-100MG |
1,1-bis(4-chlorophenyl)-2-[(3,4-dichlorophenyl)sulfonyl]-1-ethanol |
303152-13-8 | >90% | 100mg |
£110.00 | 2025-02-09 |
1,1-Bis(4-chlorophenyl)-2-[(3,4-dichlorophenyl)sulfonyl]-1-ethanol Related Literature
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Xingjie Wu,Linzhu Zhou,Yue Su,Chang-Ming Dong J. Mater. Chem. B, 2016,4, 2142-2152
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Soumaya Khlifi,Gregory Mouille,Jonathan Farjon Anal. Methods, 2017,9, 2328-2333
Additional information on 1,1-Bis(4-chlorophenyl)-2-[(3,4-dichlorophenyl)sulfonyl]-1-ethanol
1,1-Bis(4-chlorophenyl)-2-[(3,4-dichlorophenyl)sulfonyl]-1-ethanol and CAS No. 303152-13-8: A Comprehensive Overview of Its Structural Characteristics, Synthesis, and Applications in Biomedical Research
1,1-Bis(4-chlorophenyl)-2-[(3,4-dichlorophenne)sulfonyl]-1-ethanol is a complex organic compound with a unique molecular structure that has attracted significant attention in the field of biomedical research. Its chemical identity, designated by the CAS number 303152-13-8, is characterized by a central ethanol group connected to two aromatic rings through a sulfonyl linker. This molecular architecture is critical for understanding its potential applications in pharmaceutical development and environmental science. Recent studies have highlighted the compound’s role in modulating cellular signaling pathways and its relevance to the design of novel therapeutic agents.
The 1,1-Bis(4-chlorophenyl)-2-[(3,4-dichlorophenyl)sulfonyl]-1-ethanol molecule consists of three distinct aromatic moieties: two 4-chlorophenyl groups and a 3,4-dichlorophenyl ring. The central sulfonyl group acts as a bridge between these aromatic systems, creating a highly conjugated structure. This structural feature is believed to enhance the compound’s ability to interact with biological targets, such as ion channels or enzyme active sites. The presence of multiple chlorine atoms in the aromatic rings further influences the compound’s electronic properties, which are essential for its pharmacological activity.
Recent advancements in synthetic chemistry have enabled the efficient preparation of 1,1-Bis(4-chlorophenyl)-2-[(3,4-dichlorophenyl)sulfonyl]-1-ethanol through a multi-step process involving electrophilic substitution and sulfonate coupling reactions. Researchers have reported that the use of transition metal catalysts, such as palladium-based complexes, significantly improves the yield and selectivity of the synthesis. This breakthrough has made the compound more accessible for in-depth biochemical and pharmacological studies. Additionally, the development of greener synthetic methods has reduced the environmental impact of its production, aligning with the growing emphasis on sustainable chemistry in the pharmaceutical industry.
The potential applications of 1,1-Bis(4-chlorophenyl)-2-[(3,4-dichlorophenyl)sulfonyl]-1-ethanol span multiple biomedical domains. In the field of drug discovery, its ability to modulate protein-protein interactions has sparked interest as a candidate for targeting diseases such as cancer and neurodegenerative disorders. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that the compound exhibits selective inhibition of a key kinase involved in tumor progression, suggesting its potential as a therapeutic agent. Furthermore, its structural similarity to known pharmacophores has led to the exploration of its role in the development of multitarget drugs.
Environmental science has also recognized the significance of 1,1-Bis(4-chlorophenyl)-2-[(3,4-dichlorophenyl)sulfonyl]-1-ethanol due to its potential as a model compound for studying the fate and behavior of aromatic pollutants in ecosystems. Researchers have used advanced analytical techniques, such as high-resolution mass spectrometry and molecular dynamics simulations, to investigate its biodegradation pathways. These studies have revealed that the compound undergoes gradual mineralization in aquatic environments, which is crucial for assessing its long-term ecological impact. Such findings are vital for the design of environmentally friendly chemical substances.
Recent breakthroughs in computational chemistry have provided new insights into the molecular mechanisms underlying the activity of 1,1-Bis(4-chlorophenyl)-2-[(3,4-dichlorophenyl)sulfonyl]-1-ethanol. Machine learning algorithms trained on large datasets of molecular interactions have predicted its binding affinity to various biological targets. These computational models have been validated through experimental studies, confirming their accuracy in predicting the compound’s behavior in complex biological systems. This synergy between computational and experimental approaches has accelerated the discovery of new applications for the compound.
The pharmacokinetic properties of 1,1-Bis(4-chlorophenyl)-2-[(3,4-dichlorophenyl)sulfonyl]-1-ethanol are also of significant interest in biomedical research. Studies have shown that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are critical for its potential use as a drug candidate. The presence of polar functional groups in its structure enhances its solubility, while the aromatic rings contribute to its stability in biological fluids. These properties make it a promising candidate for further preclinical and clinical evaluations.
Despite its potential, the use of 1,1-Bis(4-chlorophenyl)-2-[(3,4-dichlorophenyl)sulfonyl]-1-ethanol in biomedical applications requires careful consideration of its safety profile. Toxicological studies have indicated that the compound is generally well-tolerated at low concentrations, but its long-term effects on human health and the environment warrant further investigation. Ongoing research is focused on optimizing its therapeutic index and minimizing potential side effects, ensuring its safe and effective use in clinical settings.
In conclusion, 1,1-Bis(4-chlorophenyl)-2-[(3,4-dichlorophenyl)sulfonyl]-1-ethanol represents a versatile compound with significant implications for biomedical research. Its unique molecular structure, combined with recent advances in synthetic and computational methods, has expanded its potential applications in pharmaceutical development and environmental science. As research in this field continues to evolve, the compound is poised to play a pivotal role in addressing some of the most pressing challenges in modern medicine and ecology.
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